Cas no 217661-27-3 (2-(Bromomethyl)-5-fluorobenzonitrile)

2-(Bromomethyl)-5-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-fluorobenzonitrile
- 2-cyano-4-fluorobenzyl bromide
- Benzonitrile,2-(bromomethyl)-5-fluoro-
- 3-Fluoro-6-bromomethylbenzonitrile
- 2-cyano-4-fluorobenzylbromide
- Bromomethyl-5-fluorobenzonitrile
- 2-Cyano-4-fluoro-benzyl bromide
- SROUFENEQQOQIW-UHFFFAOYSA-N
- 2-Bromomethyl-5-fluorobenzonitrile
- 1052AB
- CL8697
- FCH2606007
- DTXSID10621523
- AKOS012409321
- AM803525
- EN300-68442
- FT-0647009
- DS-17921
- 217661-27-3
- MFCD09261046
- A878931
- SY107917
- SCHEMBL534825
- DB-066626
- 2-(Bromomethyl)-5-Fluoro-Benzonitrile
-
- MDL: MFCD09261046
- インチ: 1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
- InChIKey: SROUFENEQQOQIW-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1C#N)F
計算された属性
- 精确分子量: 212.95900
- 同位素质量: 212.959
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8
- XLogP3: 2.3
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 263.6±25.0 °C at 760 mmHg
- フラッシュポイント: 113.2±23.2 °C
- Refractive Index: 1.564
- PSA: 23.79000
- LogP: 2.59228
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-(Bromomethyl)-5-fluorobenzonitrile Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
2-(Bromomethyl)-5-fluorobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(Bromomethyl)-5-fluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0993740-25g |
2-cyano-4-fluorobenzylbromide |
217661-27-3 | 95% | 25g |
$510 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ927-20g |
2-(Bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 97+% | 20g |
3895.0CNY | 2021-07-12 | |
Alichem | A013009755-1g |
2-Cyano-4-fluorobenzyl bromide |
217661-27-3 | 97% | 1g |
$1564.50 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ927-200mg |
2-(Bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 97+% | 200mg |
110.0CNY | 2021-07-12 | |
Apollo Scientific | PC500527-1g |
2-(Bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 1g |
£15.00 | 2025-02-21 | ||
Enamine | EN300-68442-0.1g |
2-(bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 95% | 0.1g |
$19.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1637-5G |
2-(bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 95% | 5g |
¥ 1,168.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1637-1G |
2-(bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 95% | 1g |
¥ 389.00 | 2023-04-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ927-1g |
2-(Bromomethyl)-5-fluorobenzonitrile |
217661-27-3 | 97+% | 1g |
339.0CNY | 2021-07-12 | |
abcr | AB443278-10g |
2-(Bromomethyl)-5-fluorobenzonitrile, 97%; . |
217661-27-3 | 97% | 10g |
€332.20 | 2025-02-17 |
2-(Bromomethyl)-5-fluorobenzonitrile 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
7. Caper tea
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2-(Bromomethyl)-5-fluorobenzonitrileに関する追加情報
2-(Bromomethyl)-5-fluorobenzonitrile: A Comprehensive Overview
The compound 2-(Bromomethyl)-5-fluorobenzonitrile, identified by the CAS number 217661-27-3, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a bromomethyl group, a fluorine atom, and a cyano group on a benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and materials science. The bromomethyl substitution on the benzene ring introduces reactivity that can be exploited in various synthetic transformations. For instance, the bromomethyl group can act as an electrophilic site, enabling nucleophilic substitutions or additions, which are crucial in the construction of complex molecular architectures. Additionally, the fluorine atom at the 5-position enhances the molecule's electronic properties, making it suitable for applications in optoelectronics and sensor technologies.
The synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a methyl-substituted fluorobenzonitrile derivative, followed by purification to isolate the desired product. Researchers have also explored alternative methods, such as coupling reactions or Friedel-Crafts alkylation, to improve the efficiency and scalability of the synthesis. These advancements have been documented in recent publications, emphasizing the need for sustainable and cost-effective synthetic strategies.
In terms of applications, fluorobenzonitrile derivatives like this compound are increasingly being used as building blocks in organic synthesis. Their ability to undergo various transformations makes them versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. For example, the cyano group can be converted into other functional groups through simple chemical reactions, expanding the range of potential applications. Furthermore, the presence of both bromine and fluorine atoms allows for selective reactivity, enabling chemists to design molecules with tailored properties.
The structural uniqueness of 2-(Bromomethyl)-5-fluorobenzonitrile also contributes to its stability under certain conditions. Studies have shown that the compound exhibits good thermal stability and resistance to oxidation, making it suitable for use in high-temperature environments or prolonged storage. However, its reactivity towards nucleophiles necessitates careful handling during synthesis and application.
From an environmental perspective, understanding the fate and behavior of fluorinated aromatic compounds is critical for assessing their potential impact on ecosystems. Recent research has focused on evaluating their biodegradation pathways and toxicity profiles to ensure safe handling and disposal practices. These studies are essential for aligning industrial applications with sustainability goals and regulatory requirements.
In conclusion, 2-(Bromomethyl)-5-fluorobenzonitrile, with its unique combination of functional groups and versatile reactivity, continues to be a focal point in chemical research. Its role as a key intermediate in organic synthesis underscores its importance across multiple industries. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even greater role in shaping future innovations in chemistry.
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